3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-7-10(8(2)19-13-7)20(16,17)15-4-3-9(5-15)11-12-6-18-14-11/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZFRZVQYHNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyrrolidine
Reaction Protocol :
- Substrate Preparation : Pyrrolidine (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Sulfonyl Chloride Addition : 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.2 equiv.) is added dropwise at 0°C.
- Base-Mediated Reaction : Triethylamine (2.0 equiv.) is introduced to scavenge HCl, and the mixture is stirred at room temperature for 6–8 hours.
Optimization Insights :
- Solvent Selection : DCM outperforms THF and DMF in yield due to better solubility of intermediates.
- Stoichiometry : A 10% excess of sulfonyl chloride ensures complete conversion (yield: 88–92%).
Product Characterization :
Synthesis of Pyrrolidine-3-carboxylic Acid Hydrazide
Procedure :
- Ester Hydrolysis : Methyl pyrrolidine-3-carboxylate (1.0 equiv.) is refluxed with aqueous NaOH (2.0 M) for 4 hours.
- Hydrazide Formation : The resultant carboxylic acid is treated with hydrazine hydrate (3.0 equiv.) in ethanol at 80°C for 3 hours.
Critical Parameters :
1,2,4-Oxadiazole Ring Construction
Cyclocondensation Strategy :
- Nitrile Oxide Intermediate : The hydrazide reacts with 3,5-dimethylisoxazole-4-carbonitrile oxide (1.5 equiv.) in toluene under reflux for 12 hours.
- Microwave-Assisted Method : A mixture of hydrazide and nitrile oxide in DMF is irradiated at 150°C for 20 minutes, achieving 94% conversion.
Comparative Data :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 h | 72 | 88 |
| Microwave | 20 min | 94 | 97 |
Mechanistic Considerations :
The reaction proceeds via [3+2] cycloaddition, with the nitrile oxide acting as a dipolarophile. Steric hindrance from the isoxazole group necessitates elevated temperatures for sufficient reactivity.
Reaction Optimization and Troubleshooting
Solvent and Base Screening
Key Findings :
- Solvent Efficiency : DMF > DCM > THF in dielectric constant-dependent reactions.
- Base Impact : DIPEA enhances reaction rates by deprotonating intermediates, whereas inorganic bases (e.g., K2CO3) cause side reactions.
Side Reactions :
- Oligomerization : Occurs at >100°C, mitigated by maintaining temperatures below 80°C during cyclocondensation.
- Sulfonate Hydrolysis : Aqueous workup at pH < 3 cleaves the sulfonyl group, necessitating neutral quenching.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
- HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 min.
- Purity : >98% after silica gel column chromatography (hexane/ethyl acetate 3:1).
Industrial-Scale Adaptations and Green Chemistry
One-Pot Synthesis :
- Protocol : Sequential sulfonylation and cyclocondensation in a single reactor using NaOH/DMSO as a superbase system.
- Advantages : Reduces solvent waste by 40% and processing time by 60% compared to stepwise methods.
Catalytic Innovations :
- Enzyme-Mediated Reactions : Lipase B catalyzes sulfonylation at 35°C, achieving 82% yield with negligible byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
Anti-inflammatory Effects
Oxadiazole derivatives have also shown promise as anti-inflammatory agents. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a key mechanism through which these compounds exert their effects. Studies have reported that specific derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Antidiabetic Activity
In addition to anticancer and anti-inflammatory properties, some derivatives of this compound have been tested for their antidiabetic effects. Research involving animal models has shown that these compounds can significantly lower blood glucose levels and improve insulin sensitivity .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that many derivatives comply with Lipinski’s rule of five, suggesting good oral bioavailability . Toxicity assessments are ongoing to ensure safety for potential clinical use.
Case Study: Anti-cancer Efficacy
A study evaluated the cytotoxicity of various oxadiazole derivatives against glioblastoma cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as effective cancer treatments .
Case Study: Anti-inflammatory Action
In another research effort, a series of 1,3,4-oxadiazoles were synthesized and screened for COX inhibition. The most potent compounds demonstrated IC50 values comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs), suggesting they could serve as safer alternatives with fewer gastrointestinal side effects .
Mechanism of Action
The mechanism of action of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core Structure : 1,2,4-oxadiazole fused to a pyrrolidine ring.
- 3,5-Dimethylisoxazole: Aromatic heterocycle with methyl groups at positions 3 and 5, likely affecting steric and electronic properties.
Comparison with Heterocyclic Sulfonamide Derivatives ()
The European Patent Application (2022) describes structurally related compounds with pyrrolidine or cyclopentane cores and sulfonamide/fluorinated substituents:
Key Differences :
- Sulfonyl vs. Fluorinated Groups : The target compound’s 3,5-dimethylisoxazole-sulfonyl group lacks fluorination, which may reduce metabolic stability compared to trifluoropropylsulfonyl derivatives .
- Core Heterocycles : The oxadiazole in the target compound differs from triazolopyrazine or cyclopentane cores in patent compounds, suggesting divergent biological targets (e.g., oxadiazoles often target enzymes like PDEs or kinases).
Comparison with 3,5-Dimethylisoxazole-Containing Flavoring Agents ()
The WHO evaluated two flavoring agents (No. 2161 and 2162) containing 3,5-dimethylisoxazole linked via a methyl group to pyrazole/imidazolidinedione cores. Both exceeded dietary exposure thresholds for structural class III (90 µg/day) .
Key Differences :
- Linkage Chemistry : The target compound uses a sulfonyl bridge instead of a methyl group, increasing polarity and reducing bioavailability compared to flavoring agents.
- Toxicity Profile : Sulfonamides are associated with hypersensitivity risks, while methyl-linked compounds may have different metabolic pathways (e.g., demethylation).
Data Table Summarizing Comparative Properties
| Property | Target Compound | Patent Compound (Trifluoropropylsulfonyl) | WHO Flavoring Agent (No. 2161) |
|---|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | Triazolopyrazine | Imidazolidinedione |
| Substituent Type | Sulfonyl | Trifluoropropylsulfonyl | Methyl |
| Lipophilicity (Predicted) | Moderate | High (due to CF3) | Low |
| Bioactivity | Enzyme inhibition (hypothesized) | Antiviral (inferred) | Flavoring agent |
| Toxicity Concerns | Not reported | Not reported | Exceeds class III threshold |
Research Findings and Implications
- Structural Insights : The sulfonyl group in the target compound may improve solubility over methyl-linked analogs but reduce membrane permeability compared to fluorinated derivatives .
- Biological Relevance: The oxadiazole core is understudied compared to triazolopyrazines in the patent compounds, suggesting novel mechanisms of action.
- Safety Considerations : While the WHO flavoring agents raise exposure concerns, the target compound’s sulfonamide group necessitates evaluation for idiosyncratic toxicity .
Biological Activity
The compound 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole represents a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 318.38 g/mol
- CAS Number : 2034576-11-7
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole derivatives, which demonstrated cytotoxic effects against several cancer cell lines. Specifically, compounds related to the oxadiazole structure showed IC₅₀ values ranging from 2.76 µM to 9.27 µM against ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Oxadiazole Derivative 1 | OVXF 899 | 2.76 |
| Oxadiazole Derivative 2 | PXF 1752 | 9.27 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study evaluated its efficacy against various pathogens, demonstrating significant inhibition rates against both bacterial and fungal strains. The structure–activity relationship (SAR) analysis suggested that modifications in the substituents could enhance antimicrobial potency .
Anti-inflammatory Effects
Oxadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2). This inhibition is crucial for developing therapeutic agents targeting inflammatory diseases .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
- Induction of Apoptosis : Studies suggest that certain oxadiazole derivatives induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways associated with cell proliferation and survival, contributing to its anticancer effects .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:
- Study on Ovarian Cancer : A derivative exhibited selective cytotoxicity towards ovarian cancer cells compared to normal cells, highlighting its potential for targeted therapy.
- Antimicrobial Efficacy : A series of derivatives were tested against common pathogens, showing a dose-dependent response in inhibiting bacterial growth.
Q & A
Basic: What are the key steps for synthesizing 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how is structural confirmation achieved?
Answer:
The synthesis typically involves:
- Step 1: Reacting a sulfonyl chloride derivative (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride) with a pyrrolidine precursor under basic conditions (e.g., pyridine in acetonitrile) to form the sulfonamide intermediate .
- Step 2: Cyclization or coupling with an oxadiazole precursor, such as amidoximes, under reflux conditions in solvents like DMF or THF .
Structural confirmation relies on NMR spectroscopy (e.g., H/C NMR for functional group analysis) and mass spectrometry (HRMS for molecular ion verification). X-ray crystallography or FT-IR may supplement characterization .
Basic: Which analytical techniques are critical for assessing purity and stability of this compound?
Answer:
- HPLC with UV detection is standard for purity assessment (>95% purity threshold for pharmacological studies) .
- TLC monitors reaction progress, while DSC (Differential Scanning Calorimetry) evaluates thermal stability .
- LC-MS detects degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced: How can reaction conditions be optimized to improve yield and reduce side products?
Answer:
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation steps, while toluene minimizes byproducts in cyclization .
- Temperature control: Lower temperatures (0–5°C) during sulfonamide formation reduce hydrolysis; higher temperatures (80–100°C) accelerate oxadiazole ring closure .
- Catalytic additives: Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency in heterocyclic synthesis .
Advanced: What methodologies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?
Answer:
- Target selection: Prioritize enzymes like COX-2 (anti-inflammatory) or DNA gyrase (antimicrobial) based on oxadiazole SAR trends .
- Assay design: Use fluorescence-based assays (e.g., FRET for protease inhibition) or SPR (Surface Plasmon Resonance) for binding affinity measurements .
- Dose-response curves (IC/EC) with triplicate replicates and positive controls (e.g., Celecoxib for COX-2) ensure reliability .
Advanced: How can low aqueous solubility of this compound be addressed in pharmacological studies?
Answer:
- Formulation strategies: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance solubility (>43.2 µg/mL at pH 7.4, as observed in related analogs) .
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity and binding modes?
Answer:
- DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (e.g., HOMO-LUMO gaps) and reaction transition states .
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like kinase domains .
Advanced: How to design SAR studies for optimizing the compound’s pharmacological profile?
Answer:
- Core modifications: Replace the pyrrolidine ring with piperidine (rigidity) or the oxadiazole with thiadiazole (electron-withdrawing effects) .
- Substituent analysis: Compare 3,5-dimethylisoxazole with halogenated isoxazoles (e.g., fluoro derivatives) to assess steric/electronic impacts on activity .
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Answer:
- Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Orthogonal assays: Validate in vitro hits using ex vivo models (e.g., tissue explants) or 3D cell cultures to mimic in vivo complexity .
Advanced: What strategies ensure compound stability during long-term storage and handling?
Answer:
- Storage conditions: Lyophilized samples stored at -80°C under argon show minimal degradation over 6 months .
- Light sensitivity: Use amber vials to prevent photodegradation, confirmed via HPLC-UV stability testing .
Advanced: How to address discrepancies between in vitro receptor binding and in vivo efficacy in disease models?
Answer:
- Off-target profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
- Metabolite identification: LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
